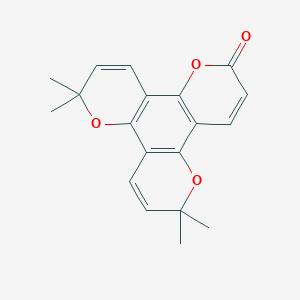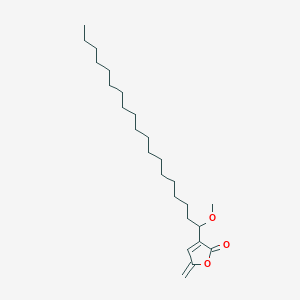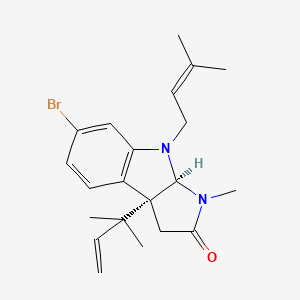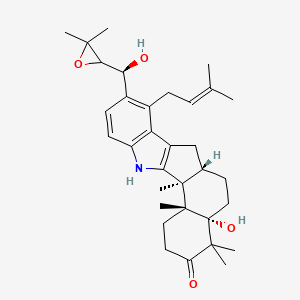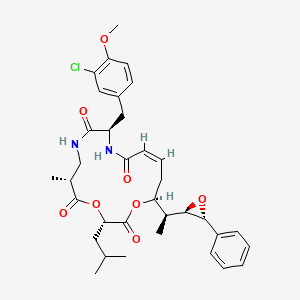
Cryptophycin 327
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cryptophycin 327 is a natural product found in Nostoc with data available.
Scientific Research Applications
Isolation and Structural Characteristics
Cryptophycin 327, along with its analogues cryptophycin 38 and 326, are isolated from the terrestrial cyanobacterium Nostoc sp. GSV 224. This compound is noted for its unique geometric isomerism, differing from cryptophycin-1 by having a cis Δ2-double bond in unit A. The isolation and structure determination of these compounds highlight their complex chemical nature and potential for diverse biological activities (Chaganty et al., 2004).
Anticancer Activity and Molecular Targeting
Cryptophycins, including this compound, are a family of macrolide antimitotic agents that show potent activity against cancer cells. Their mechanism of action involves targeting tubulin protein, stabilizing microtubule dynamics, and depolymerizing microtubules at higher concentrations. They also affect the Bcl2 protein, inducing apoptosis more quickly and at lower concentrations compared to other clinically used compounds. The synthesis and anticancer activity of cryptophycins demonstrate their potential as effective anticancer agents (Eggen & Georg, 2002).
Targeted Drug Delivery
This compound and its class are explored for their potential in targeted drug delivery, specifically in cancer treatment. Modifications to cryptophycin molecules and their conjugation to targeting moieties, such as the Arg-Gly-Asp (RGD) sequence, have been studied. These modifications aim to enhance the specificity and reduce the toxicity of cryptophycins in targeting cancer cells (Borbély et al., 2019).
Synthesis and SAR Studies
The synthesis of modified cryptophycins, including this compound, has been a subject of significant research interest. Structure-activity relationship (SAR) studies on these compounds help in understanding their biological activities and potential therapeutic applications. The modular structure of cryptophycins allows for synthetic flexibility and extensive SAR studies (Weiss, Sammet, & Sewald, 2013).
Biochemical Characterization and Biosynthesis
The biochemical characterization of enzymes involved in the biosynthesis of cryptophycins, such as the cryptophycin P450 epoxidase, provides insights into their natural production and potential for synthetic modifications. This understanding is crucial for developing new analogues and derivatives of cryptophycins for therapeutic use (Ding et al., 2008).
Chemoenzymatic Synthesis and Potency Evaluation
The chemoenzymatic synthesis of cryptophycin analogs, including this compound, offers a versatile approach to generate new compounds for biological evaluation. This method allows for the exploration of unnatural derivatives and their potency against drug-resistant cancers (Schmidt et al., 2020).
properties
Molecular Formula |
C35H43ClN2O8 |
|---|---|
Molecular Weight |
655.2 g/mol |
IUPAC Name |
(3S,6R,10R,13Z,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |
InChI |
InChI=1S/C35H43ClN2O8/c1-20(2)16-29-35(42)44-27(22(4)31-32(46-31)24-10-7-6-8-11-24)12-9-13-30(39)38-26(33(40)37-19-21(3)34(41)45-29)18-23-14-15-28(43-5)25(36)17-23/h6-11,13-15,17,20-22,26-27,29,31-32H,12,16,18-19H2,1-5H3,(H,37,40)(H,38,39)/b13-9-/t21-,22+,26-,27+,29+,31-,32-/m1/s1 |
InChI Key |
PSNOPSMXOBPNNV-GKPRUIBSSA-N |
Isomeric SMILES |
C[C@@H]1CNC(=O)[C@H](NC(=O)/C=C\C[C@H](OC(=O)[C@@H](OC1=O)CC(C)C)[C@H](C)[C@@H]2[C@H](O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl |
Canonical SMILES |
CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl |
synonyms |
cryptophycin 326 cryptophycin 327 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1S,3aS,4S,5R,7aR)-3,5,7-triethyl-1,4-dimethyl-5-[(E)-2-phenylethenyl]-3a,7a-dihydro-1H-indene-4-carboxylic acid](/img/structure/B1251100.png)
![2,5-dimethyl-3-[6-[methyl((111C)methyl)amino]pyridin-3-yl]-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1251102.png)
![8-(4-Chlorophenyl)-5-methyl-8-[(2z)-pent-2-en-1-yloxy]-8h-[1,2,4]oxadiazolo[3,4-c][1,4]thiazin-3-one](/img/structure/B1251103.png)

